The Structure-Activity Relationship of a Novel Series of 1,8-Naphthyridin-2(1H)-one-3-carboxamide CB2 Receptor Agonists
The Structure-Activity Relationship of a Novel Series of 1,8-Naphthyridin-2(1H)-one-3-carboxamide CB2 Receptor Agonists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a series of 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). The focus of this guide is a specific analog within this series, designated as compound 7, which features a hydroxyhexyl substituent. This document details the quantitative binding and functional data, experimental methodologies, and the associated signaling pathways.
Core Compound Structure and Quantitative Data
The core scaffold of the investigated series is the 1,8-naphthyridin-2(1H)-one-3-carboxamide structure. The SAR exploration primarily involved modifications at the N-1 and C-6 positions of the naphthyridine ring. The following tables summarize the key quantitative data for compound 7 and related analogs, highlighting the impact of structural modifications on CB2 receptor affinity and functional activity.[1]
Table 1: CB1 and CB2 Receptor Binding Affinities of Selected 1,8-Naphthyridin-2(1H)-one-3-carboxamide Derivatives [1]
| Compound | N-1 Substituent | C-6 Substituent | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Index (CB1 Ki / CB2 Ki) |
| 3 | Hydroxypropyl | H | >10000 | 157.3 ± 15.1 | >63 |
| 4 | Hydroxybutyl | H | >10000 | 44.1 ± 3.1 | >226 |
| 7 | Hydroxyhexyl | H | >10000 | 18.0 ± 1.2 | >555 |
| 14 | Fluorohexyl | H | 4530 ± 450 | 6.1 ± 0.5 | 743 |
| 17 | Hydroxyhexyl | Br | >10000 | 10.5 ± 0.9 | >952 |
| 18 | Hydroxyhexyl | p-methoxyphenyl | >10000 | 3.8 ± 0.3 | >2631 |
Table 2: Functional Activity of Selected Agonists at the CB2 Receptor [1]
| Compound | β-Arrestin 2 Recruitment EC50 (nM) | cAMP Inhibition EC50 (nM) |
| 5 (Hydroxybutyl analog) | 29.6 ± 4.5 | 25.3 ± 3.9 |
| 14 (Fluorohexyl analog) | 17.6 ± 2.1 | 15.8 ± 2.1 |
| A1 (Morpholinoethyl analog) | 21.5 ± 3.2 | 19.7 ± 2.8 |
| A2 (p-Fluorobenzyl analog) | 20.1 ± 2.5 | 18.2 ± 2.3 |
Structure-Activity Relationship (SAR) Analysis
The data reveals several key SAR trends for this series of 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives:
-
N-1 Position: The substituent at the N-1 position of the naphthyridine ring is crucial for CB2 receptor affinity and agonist activity.
-
Alkyl Chain Length: Elongation of the hydroxyalkyl chain from three to six carbons at the N-1 position leads to a progressive increase in CB2 receptor affinity. Compound 7, with a hydroxyhexyl chain, demonstrates a significant improvement in affinity (Ki = 18.0 nM) compared to the hydroxypropyl (Ki = 157.3 nM) and hydroxybutyl (Ki = 44.1 nM) analogs.[1]
-
Hydroxyl Group Modification: Replacement of the terminal hydroxyl group with a fluorine atom, as seen in compound 14, further enhances CB2 affinity (Ki = 6.1 nM). However, this modification can also decrease selectivity over the CB1 receptor.[1]
-
-
C-6 Position: Substitution at the C-6 position of the naphthyridine scaffold has a profound impact on the functional activity of these ligands, inducing a switch from agonist to antagonist/inverse agonist behavior.[1]
-
Compounds with a hydrogen at the C-6 position, such as compound 7 and its analogs, generally exhibit agonist properties.
-
The introduction of a bromine (compound 17) or a p-methoxyphenyl group (compound 18) at the C-6 position, while maintaining or even improving CB2 affinity, results in compounds that act as antagonists or inverse agonists.[1]
-
-
C-3 Position: The 4-methylcyclohexyl carboxamide group at the C-3 position was kept constant in this series based on previous findings that indicated its favorable contribution to CB2 receptor binding.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Compound 7
The synthesis of N-(4-methylcyclohexyl)-1-(6-hydroxyhexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (Compound 7) is achieved through a multi-step process.[1]
-
Amidation: Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is reacted with a cis/trans mixture of 4-methylcyclohexylamine in a sealed tube at 150 °C for 24 hours to yield N-(4-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide.[1]
-
N-Alkylation: The product from the previous step is treated with cesium carbonate (Cs2CO3) and 6-bromohexan-1-ol in dimethylformamide (DMF) at 50 °C for 12 hours to afford the final product, compound 7.[1]
Radioligand Displacement Assay for CB1 and CB2 Receptors
This assay is used to determine the binding affinity (Ki) of the test compounds for the human CB1 and CB2 receptors.
-
Materials:
-
Membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors.
-
[3H]CP-55,940 as the radioligand.
-
Test compounds at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]CP-55,940 and varying concentrations of the test compound in the binding buffer.
-
The incubation is carried out at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand (e.g., WIN-55,212-2).
-
The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β-Arrestin 2 Recruitment Assay
This cell-based assay measures the ability of a compound to promote the interaction between the CB2 receptor and β-arrestin 2, a key step in G protein-coupled receptor (GPCR) desensitization and signaling.
-
Principle: The assay often utilizes a technology like PathHunter® (DiscoverX), which is based on enzyme fragment complementation. The CB2 receptor is tagged with a small enzyme fragment, and β-arrestin 2 is tagged with the larger, complementing fragment. Agonist-induced recruitment of β-arrestin 2 to the receptor brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.[2][3]
-
Procedure:
-
U2OS cells co-expressing the CB2 receptor-enzyme fragment fusion and the β-arrestin 2-complementing fragment fusion are plated in a 384-well plate.[1]
-
The cells are treated with varying concentrations of the test compound.
-
The plate is incubated at 37°C for a specified time (e.g., 90 minutes).[4]
-
A detection reagent containing the enzyme substrate is added.
-
After a further incubation period at room temperature, the chemiluminescent signal is measured using a plate reader.
-
The EC50 values (concentration of agonist that produces 50% of the maximal response) are determined from the dose-response curves.[1]
-
Forskolin-Stimulated cAMP Accumulation Assay
This assay determines the functional activity of agonists by measuring their ability to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a downstream effector of CB2 receptor signaling.
-
Principle: The CB2 receptor is coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. Forskolin (B1673556) is a direct activator of adenylyl cyclase. CB2 agonists will therefore inhibit forskolin-stimulated cAMP production. The amount of cAMP is typically measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technologies.
-
Procedure:
-
CHO-K1 cells stably expressing the human CB2 receptor are plated in a 384-well plate.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then treated with varying concentrations of the test compound in the presence of a fixed concentration of forskolin (e.g., 10 µM).
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a cAMP assay kit according to the manufacturer's instructions.
-
The EC50 values for the inhibition of forskolin-stimulated cAMP accumulation are calculated from the dose-response curves.
-
Signaling Pathways
Activation of the CB2 receptor by an agonist like compound 7 initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gi/o proteins.
-
Gi/o Protein-Dependent Pathway:
-
Upon agonist binding, the CB2 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein.
-
The activated Gαi/o subunit dissociates from the Gβγ dimer.
-
The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
-
The liberated Gβγ dimer can activate other downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade (ERK1/2, p38, JNK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
-
-
β-Arrestin-Dependent Pathway:
-
Agonist-activated CB2 receptors are phosphorylated by G protein-coupled receptor kinases (GRKs).
-
This phosphorylation promotes the binding of β-arrestins to the receptor.
-
β-Arrestin binding leads to receptor desensitization and internalization.
-
β-Arrestins can also act as scaffolds for signaling proteins, leading to the activation of the MAPK cascade, often with different kinetics and cellular outcomes compared to G protein-mediated activation.
-
The activation of these signaling pathways ultimately leads to a variety of cellular responses, including the modulation of immune cell function, reduction of pro-inflammatory cytokine production, and influence on cell migration and survival, which are the basis for the therapeutic potential of CB2 receptor agonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
